1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
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Description
The compound “1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a sulfonyl group attached to a 5-tert-butyl-2-ethoxyphenyl moiety and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, a sulfonyl group, and a 5-tert-butyl-2-ethoxyphenyl moiety . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the sulfonyl group, and the 5-tert-butyl-2-ethoxyphenyl moiety . These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVGCQZMTVKSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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